2-(4-aminopiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Overview
Description
2-(4-aminopiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C11H18N4OS and its molecular weight is 254.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological and Pharmacological Research
Biological Effects of Acetamide and Derivatives : A comprehensive update on the toxicology of acetamide and its derivatives, focusing on their commercial importance and the biological consequences of exposure. This includes insights into the environmental toxicology of these materials, reflecting their biological responses and usage in various applications (Kennedy, 2001).
Antidepressant Effects of AMPA Receptor Agonists : Exploration of the potential antidepressant effects of AMPA receptor agonists, highlighting their rapid onset time and lack of severe side effects, suggesting further research into AMPA agonists for depression treatment (Yang et al., 2012).
Chemical Degradation and Environmental Impact
- Degradation of Acetaminophen by Advanced Oxidation Processes : An examination of the degradation pathways of acetaminophen, identifying by-products and their biotoxicity, using advanced oxidation processes. This study provides insights into the environmental impact of pharmaceutical compounds and their degradation products (Qutob et al., 2022).
Neuropharmacology and Anesthesia
Neuroplasticity and Ketamine : A review of the neuroplastic effects of ketamine and classical psychedelics on depression, emphasizing the synaptic and structural changes induced in the prefrontal cortex. This highlights the potential for compounds targeting glutamate receptors in psychiatric treatment (Aleksandrova & Phillips, 2021).
Clinical Pharmacokinetics of Ketamine : An update on the pharmacokinetics and pharmacodynamics of ketamine, detailing its uses beyond anesthesia, including its potential as a rapid-acting antidepressant. This underscores the versatility of ketamine-like compounds in clinical applications (Peltoniemi et al., 2016).
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS/c1-8-7-17-11(13-8)14-10(16)6-15-4-2-9(12)3-5-15/h7,9H,2-6,12H2,1H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGMTIZSDQYJTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.